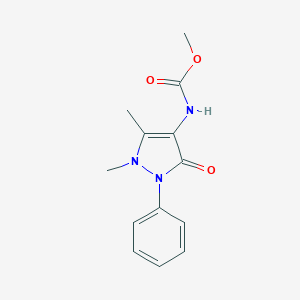

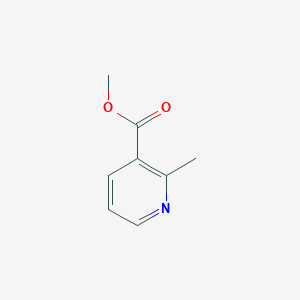

3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

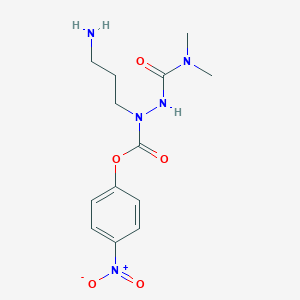

The compound "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester" is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is likely to possess interesting chemical and physical properties due to the presence of the pyrazoline ring and the carbamic acid ester moiety.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester involves X-ray single crystal diffraction, elemental analysis, IR spectra, and UV-Vis spectrum . Similarly, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal . These methods could potentially be adapted for the synthesis of "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and HRMS investigation. For example, the crystal structure of 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester is described as orthorhombic with specific lattice parameters, and the molecules are connected via intermolecular C–H···N hydrogen bonds . These structural features are crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids involves the reaction of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids with hydrazines . Additionally, 4-acyl-pyrazoles can be synthesized from 4-acyl-2,3-furandiones and hydrazones . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the intermolecular and intramolecular hydrogen bonds in the crystal structure of 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester affect its stability and solubility . The electronic spectrum of pyrazole derivatives can be calculated using time-dependent DFT (TD-DFT) calculations, which help in understanding their optical properties . The antimicrobial activity of 4-acyl-pyrazoles against various bacteria suggests that the compound "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester" may also exhibit biological activities .

科学的研究の応用

Antimicrobial and Antioxidant Activity

A study by Govindaraju et al. (2012) evaluated a series of synthesized tetra substituted pyrazolines for their in vitro antimicrobial and antioxidant activities. These compounds showed significant activity against various bacterial and fungal organisms. The structure-activity relationship of these compounds suggests the importance of pyrazoline derivatives in developing new antimicrobial and antioxidant agents (Govindaraju et al., 2012).

Synthesis and Transformations

Prokopenko et al. (2010) reported on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, illustrating the versatility of pyrazoline derivatives in organic chemistry. These transformations allow for the introduction of various functional groups, showcasing the synthetic utility of pyrazoline derivatives in creating complex molecules (Prokopenko et al., 2010).

Potential Insecticidal Applications

Kay et al. (1970) synthesized a series of 4-alkylthio-2-pyrazolin-5-ones and their methyl- and dimethyl-carbamic esters, exploring their potential as insecticides. This work demonstrates the application of pyrazoline derivatives in developing new insecticidal compounds (Kay et al., 1970).

Anticancer Properties

Research by Kletskov et al. (2018) into novel comenic acid derivatives containing isoxazole and isothiazole moieties, including pyrazoline derivatives, showed a synergistic effect with Temobel in brain tumor chemotherapy. This indicates the potential of pyrazoline derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Chemical Synthesis and Molecular Structure

Meskini et al. (2010) detailed the synthesis of a new functionalized ligand, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, demonstrating the application of pyrazoline derivatives in the design of new ligands for metal coordination. The study provides insight into the structural basis for the interaction of these ligands with metal atoms, contributing to the field of coordination chemistry (Meskini et al., 2010).

将来の方向性

The field of pyrazoline chemistry is continually evolving, with new synthesis methods and biological activities being discovered . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating potential applications in pharmaceutical and agromedical fields .

特性

IUPAC Name |

methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKKQIFQEAKSAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143507 |

Source

|

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

CAS RN |

10077-96-0 |

Source

|

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)